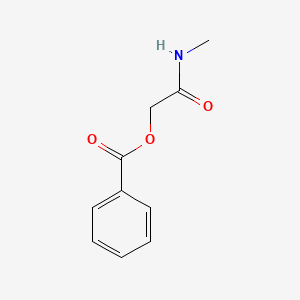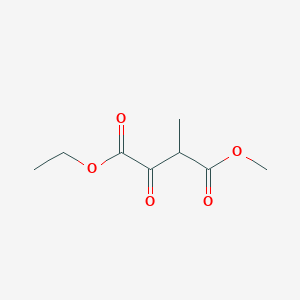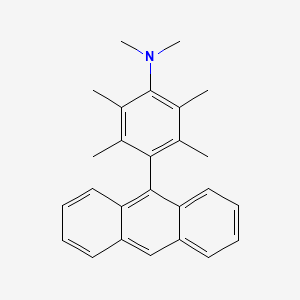![molecular formula C13H7F5N2 B14330577 1,2-Benzenediamine, N-[(pentafluorophenyl)methylene]- CAS No. 111795-45-0](/img/structure/B14330577.png)
1,2-Benzenediamine, N-[(pentafluorophenyl)methylene]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Benzenediamine, N-[(pentafluorophenyl)methylene]- is an organic compound that belongs to the class of aromatic diamines. This compound is characterized by the presence of two amino groups attached to a benzene ring, with an additional pentafluorophenylmethylene group attached to one of the amino groups. It is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenediamine, N-[(pentafluorophenyl)methylene]- typically involves the reaction of 1,2-benzenediamine with pentafluorobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of 1,2-Benzenediamine, N-[(pentafluorophenyl)methylene]- may involve larger-scale reactions using similar synthetic routes. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Benzenediamine, N-[(pentafluorophenyl)methylene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents such as halogens (e.g., chlorine, bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
1,2-Benzenediamine, N-[(pentafluorophenyl)methylene]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and polymers.
Mecanismo De Acción
The mechanism of action of 1,2-Benzenediamine, N-[(pentafluorophenyl)methylene]- involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or activation of various biological processes. Additionally, its aromatic structure allows it to intercalate with DNA, potentially affecting gene expression and cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Benzenediamine: A simpler aromatic diamine without the pentafluorophenylmethylene group.
1,3-Benzenediamine: An isomer with amino groups at the 1 and 3 positions of the benzene ring.
1,4-Benzenediamine: Another isomer with amino groups at the 1 and 4 positions of the benzene ring.
Uniqueness
1,2-Benzenediamine, N-[(pentafluorophenyl)methylene]- is unique due to the presence of the pentafluorophenylmethylene group, which imparts distinct chemical and physical properties. This group enhances the compound’s reactivity and stability, making it suitable for various applications that other similar compounds may not be able to achieve.
Propiedades
Número CAS |
111795-45-0 |
|---|---|
Fórmula molecular |
C13H7F5N2 |
Peso molecular |
286.20 g/mol |
Nombre IUPAC |
2-[(2,3,4,5,6-pentafluorophenyl)methylideneamino]aniline |
InChI |
InChI=1S/C13H7F5N2/c14-9-6(10(15)12(17)13(18)11(9)16)5-20-8-4-2-1-3-7(8)19/h1-5H,19H2 |
Clave InChI |
KPKCPGYFGJTBQI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)N)N=CC2=C(C(=C(C(=C2F)F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


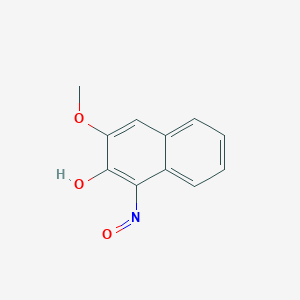
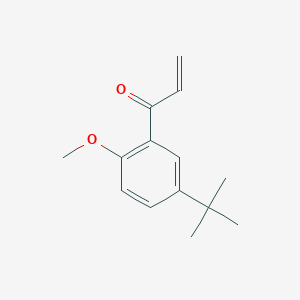
![6-({[(1H-Benzimidazol-2-yl)methyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14330506.png)

amino}-2-(propan-2-yl)pentanenitrile](/img/structure/B14330523.png)
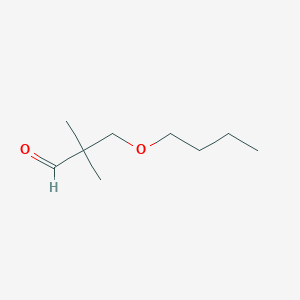
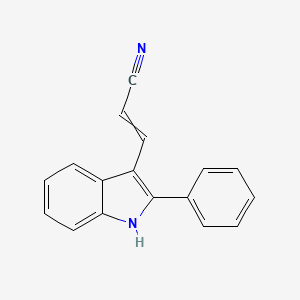


![1-[(6aR,9S)-5-bromo-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]-3-ethylurea](/img/structure/B14330560.png)

